molecular formula C9H12N2O B2846057 1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1551031-85-6

1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B2846057
CAS No.: 1551031-85-6
M. Wt: 164.208
InChI Key: DWWZMJBJZVFICE-UHFFFAOYSA-N
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Description

“1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 1551031-85-6 . It has a molecular weight of 164.21 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O/c1-7(12)9-5-6-10-11(9)8-3-2-4-8/h5-6,8H,2-4H2,1H3 . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the available sources .

Scientific Research Applications

Structural Characterization and Analysis

  • Hirshfeld Surface Analysis : A study on a pyrazoline compound similar in structure highlighted the use of Hirshfeld surface analysis for understanding intermolecular interactions within the crystal structure. This method can be applied to analyze the packing and interaction patterns of "1-(1-Cyclobutyl-1H-pyrazol-5-yl)ethan-1-one" in its crystalline form, which is crucial for determining its stability and reactivity (Delgado et al., 2020).

Synthesis and Biological Activities

  • Antimicrobial Activity : A study on heterocyclic compounds bearing benzimidazole and pyrazoline motifs showed significant antimicrobial activity. This suggests that derivatives of "this compound" might also exhibit promising antimicrobial properties, which could be explored in further research (Desai, Pandya, & Vaja, 2017).
  • Cytotoxicity Evaluation : Derivatives containing the pyrazoline motif have been evaluated for their cytotoxicity against various cancer cell lines. This indicates the potential of "this compound" derivatives to act as anticancer agents, with specific derivatives showing considerable cytotoxicity against certain cancer cell lines (Alam et al., 2018).

Synthesis Methodologies

  • Green Synthesis : The research demonstrates the green synthesis approach for the production of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, utilizing InCl3 as a catalyst under solvent-free conditions. This method could be adapted for the eco-friendly synthesis of "this compound" and its derivatives, highlighting an efficient and environmentally friendly synthesis route (Reddy & Jeong, 2013).

Mechanism of Action

The mechanism of action for this compound is not specified in the available sources. The mechanism of action can vary widely depending on the context in which the compound is used, such as in biological or chemical processes .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-(2-cyclobutylpyrazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(12)9-5-6-10-11(9)8-3-2-4-8/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZMJBJZVFICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=NN1C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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